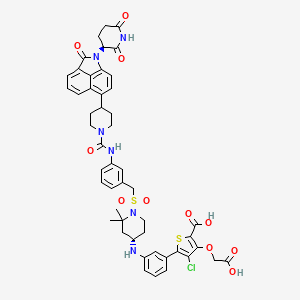

PROTAC PTPN2 degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C49H49ClN6O11S2 |

|---|---|

Poids moléculaire |

997.5 g/mol |

Nom IUPAC |

3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1 |

Clé InChI |

GTNMUWOJHCUFGS-OCZFFWILSA-N |

SMILES isomérique |

CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |

SMILES canonique |

CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC PTPN2 Degraders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) designed to degrade Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2, also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in inflammatory signaling pathways and a promising target for cancer immunotherapy.[1][2][3] By inducing the degradation of PTPN2, these novel therapeutic agents aim to enhance anti-tumor immunity.[1][3][4][5]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (PTPN2), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7][8] The fundamental mechanism of a PTPN2 PROTAC degrader involves co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7][9][10]

The process unfolds as follows:

-

Ternary Complex Formation: The PTPN2 degrader simultaneously binds to a PTPN2 protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the PTPN2 protein.

-

Proteasomal Degradation: The polyubiquitinated PTPN2 is then recognized and degraded by the 26S proteasome.[6][7]

-

Catalytic Cycle: The PROTAC molecule is released after degradation and can induce the degradation of multiple PTPN2 proteins, acting in a catalytic manner.[7]

PTPN2's Role in Immune Signaling and Cancer

PTPN2 is a key negative regulator of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[1][4][5] PTPN2 dephosphorylates and inactivates Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[11] In the context of cancer, PTPN2 activity within tumor cells can suppress the expression of MHC class I molecules, thereby hindering the presentation of tumor antigens to cytotoxic T-cells.[4][5] In T-cells, PTPN2 dampens T-cell receptor (TCR) signaling, reducing their activation and anti-tumor activity.[4][5][11]

By degrading PTPN2, PROTACs can:

-

Enhance Tumor Cell Antigen Presentation: Increased JAK-STAT signaling in tumor cells leads to upregulated MHC-I expression.[4][5]

-

Activate T-cells: PTPN2 degradation in T-cells boosts TCR signaling, leading to enhanced T-cell activation and proliferation.[4][5][11]

Quantitative Data on PTPN2 Degraders

The following tables summarize key quantitative data for recently developed PTPN2 degraders.

Table 1: Binding Affinities of PTPN2 Degraders

| Compound | Target | Assay | KD (nM) | Reference |

|---|---|---|---|---|

| Cmpd-1 | PTPN2 | Bio-Layer Interferometry (BLI) | 30 | [12] |

| Cmpd-2 | PTPN2 | Bio-Layer Interferometry (BLI) | 40 |[12] |

Table 2: Ternary Complex Formation Affinity

| Components | Assay | KD (nM) | Reference |

|---|---|---|---|

| PTPN2-Cmpd-1-CRBN-DDB1 | Bio-Layer Interferometry (BLI) | 200 | [12] |

| PTPN2-Cmpd-2-CRBN-DDB1 | Bio-Layer Interferometry (BLI) | 100 |[12] |

Table 3: Cellular Degradation Potency of PTPN2 Degraders

| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| TP1L | HEK293 | 16 | 35.8 | >90 | [11] |

| PROTAC PTPN2 degrader-1 | 293T.109 (HiBiT-PTPN2) | 24 | 10-50 | >90 |[13] |

Key Experimental Protocols

Characterizing the mechanism of action of a PTPN2 degrader involves a series of biochemical and cell-based assays.

Western Blotting for PTPN2 Degradation

This is a fundamental assay to confirm and quantify the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HEK293, B16F10) and allow them to adhere. Treat cells with varying concentrations of the PTPN2 degrader or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).[11][14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15][16][17]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against PTPN2. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of PTPN2 degradation relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is crucial to demonstrate the PROTAC-induced interaction between PTPN2 and the E3 ligase.[4][18][19]

Protocol:

-

Cell Treatment: Treat cells with the PTPN2 degrader and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.[4]

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag if the ligase is overexpressed with one. Use a control IgG as a negative control.

-

Capture and Washing: Add Protein A/G beads to capture the antibody-protein complexes. Wash the beads several times to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the captured proteins from the beads and analyze by Western blotting using antibodies against PTPN2 and the E3 ligase. The presence of PTPN2 in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to PTPN2 in a cellular environment.[3][5][6][20]

Protocol:

-

Cell Treatment: Treat intact cells with the PTPN2 degrader or vehicle control.

-

Heating: Heat the cell suspensions at various temperatures. Ligand-bound proteins are generally more thermally stable.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analysis: Analyze the amount of soluble PTPN2 remaining at each temperature by Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.

References

- 1. researchgate.net [researchgate.net]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. pelagobio.com [pelagobio.com]

- 4. benchchem.com [benchchem.com]

- 5. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. nacalai.com [nacalai.com]

- 16. ptglab.com [ptglab.com]

- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

The Role of PTPN2 in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in cancer immunology.[1][2] Its multifaceted role in dampening anti-tumor immune responses has positioned it as a compelling therapeutic target.[3] This technical guide provides an in-depth overview of PTPN2's function in key immune signaling pathways, its impact on various immune cell subsets, and the therapeutic potential of its inhibition. Detailed experimental methodologies and quantitative data are presented to support researchers in this burgeoning field.

Introduction: PTPN2 as a Key Immune Checkpoint

PTPN2 is a member of the protein tyrosine phosphatase (PTP) family, which counterbalances the activity of protein tyrosine kinases (PTKs).[3] This enzymatic activity is crucial for maintaining cellular homeostasis and preventing excessive immune activation.[1] However, in the context of cancer, PTPN2's regulatory functions can be co-opted by tumors to evade immune destruction.[4] Dysregulated PTPN2 expression or activity has been shown to drive immune evasion and contribute to resistance to immune checkpoint blockade therapies.[3] Consequently, targeting PTPN2 represents a promising strategy to restore and enhance anti-tumor immunity.[1][3]

Molecular Mechanisms: PTPN2's Role in Signaling Pathways

PTPN2 exerts its immunosuppressive effects by dephosphorylating and inactivating key components of several signaling pathways critical for immune cell activation and function.

JAK-STAT Signaling Pathway

PTPN2 is a potent negative regulator of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[5] It directly dephosphorylates and inactivates JAK1 and JAK3, as well as their downstream substrates STAT1, STAT3, and STAT5.[6][7] This pathway is essential for mediating cellular responses to a wide range of cytokines, including interferons (IFNs) and interleukins (ILs).

By attenuating IFN-γ signaling, PTPN2 in tumor cells can decrease the expression of MHC class I molecules, thereby impairing antigen presentation to CD8+ T cells.[4][8] Inhibition of PTPN2 enhances IFN-γ-mediated signaling, leading to increased antigen presentation, growth suppression of tumor cells, and recruitment of cytotoxic T lymphocytes.[9][10]

Figure 1: PTPN2 negatively regulates the IFN-γ signaling pathway.

T-Cell Receptor (TCR) Signaling

In T cells, PTPN2 acts as a critical gatekeeper of TCR signaling by dephosphorylating and inactivating Src family kinases (SFKs) such as LCK and FYN.[6][7] These kinases are among the most proximal signaling molecules activated upon TCR engagement. By attenuating SFK signaling, PTPN2 sets the threshold for T-cell activation, preventing responses to low-affinity self-antigens and maintaining tolerance.[6] Deletion or inhibition of PTPN2 in T cells enhances TCR signaling, leading to increased T-cell proliferation, cytokine production, and effector function.[4][7]

Figure 2: PTPN2 attenuates T-Cell Receptor (TCR) signaling.

PTPN2's Impact on Immune Cells and the Tumor Microenvironment

PTPN2's influence extends to various immune cell types, shaping the overall composition and function of the tumor microenvironment (TME).

T Cells

As a key negative regulator of TCR and cytokine signaling, PTPN2 plays a pivotal role in T-cell biology.[6][7] PTPN2 deficiency in T cells leads to:

-

Enhanced Proliferation and Survival: PTPN2-deficient T cells exhibit increased expansion and persistence.[5]

-

Augmented Effector Function: Increased production of effector cytokines like IFN-γ and enhanced cytotoxicity.[7]

-

Improved CAR T-cell Efficacy: Targeting PTPN2 in CAR T cells enhances their anti-tumor activity against solid tumors.[7]

Dendritic Cells (DCs)

In dendritic cells, PTPN2 also acts as a negative regulator. Deletion of PTPN2 in DCs promotes the secretion of IL-12 and IFN-γ, which in turn amplifies a positive feedback loop involving STAT4 and STAT1, ultimately boosting the therapeutic potential of DC-based immunotherapies.[9]

Macrophages

PTPN2 negatively regulates macrophage inflammatory responses.[11] Its deficiency can skew macrophage polarization towards a pro-inflammatory M1 phenotype, which is associated with anti-tumor activity.[11][12]

Tumor Cells

Tumor-intrinsic PTPN2 expression can promote immune evasion.[4] By suppressing IFN-γ signaling, PTPN2 reduces antigen presentation and makes tumor cells less visible to the immune system.[13][14] Conversely, loss of PTPN2 in tumor cells sensitizes them to immunotherapy.[13]

Therapeutic Targeting of PTPN2

The central role of PTPN2 in suppressing anti-tumor immunity makes it an attractive target for cancer therapy.

PTPN2 Inhibitors

Small-molecule inhibitors of PTPN2 are being developed and have shown promising preclinical activity.[1][15] These inhibitors can enhance anti-tumor immune responses by promoting the activity of T cells and natural killer (NK) cells.[1] Notably, some PTPN2 inhibitors also exhibit activity against the closely related phosphatase PTPN1, and this dual inhibition may offer synergistic anti-tumor effects.[4]

Preclinical studies have demonstrated that PTPN2 inhibitors can:

-

Increase the infiltration of immune cells into tumors.[1]

-

Boost the production of pro-inflammatory cytokines.[1]

-

Enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy.[4][15]

Several PTPN2/PTPN1 inhibitors, such as ABBV-CLS-484 and ABBV-CLS-579, are currently in Phase 1 clinical trials for patients with locally advanced or metastatic tumors.[16][17]

Quantitative Data Summary

| Cell Type | Effect of PTPN2 Deletion/Inhibition | Key Signaling Molecules Affected | Quantitative Finding | Reference |

| CD8+ T Cells | Increased expansion and survival | STAT5, IL-2 signaling | 3- to 11-fold higher accumulation of briefly ex vivo-activated PTPN2-deficient T cells after transfer into antigen-free mice. | [5] |

| B16F10 Melanoma Cells | Sensitization to IFN-γ treatment and anti-PD-1 therapy | STAT1 phosphorylation | PTPN2 inhibitor cotreatment significantly reduced melanoma growth and enhanced mouse survival compared with anti-PD-1 alone. | [15] |

| CD8+ T Cells | Enhanced tumor clearance | LCK, JAK1/3, STAT1/3/5 | Ptpn2-/- CD8+ T cell adoptive cell therapy enhanced tumor clearance compared to control T cells. | [13] |

| Murine and Human Cancer Cell Lines | Sensitization to IFN-γ and enhanced immune-mediated killing | - | PTPN2/N1 inhibitors were effective as monotherapy in anti-PD1 sensitive (MC38) and resistant (4T1) mouse cancer models. | [18] |

Key Experimental Protocols

In Vivo CRISPR Screening to Identify Immunotherapy Targets

This protocol, instrumental in identifying PTPN2 as a key target, involves the use of a pooled CRISPR library to systematically knock out genes in tumor cells, which are then implanted into mice and treated with immunotherapy.

Workflow:

Figure 3: Workflow for an in vivo CRISPR screen to identify cancer immunotherapy targets.

Methodology:

-

Library Transduction: B16F10 melanoma cells are transduced with a lentiviral-based pooled CRISPR-Cas9 library targeting a large set of genes.

-

Tumor Implantation: The transduced cells are subcutaneously implanted into immunocompetent syngeneic mice (e.g., C57BL/6).

-

Immunotherapy Treatment: Mice are treated with an immune checkpoint inhibitor, such as an anti-PD-1 antibody.

-

Tumor Analysis: Tumors are harvested, and genomic DNA is isolated. The relative abundance of single-guide RNAs (sgRNAs) in the tumors is determined by deep sequencing.

-

Hit Identification: Genes whose knockout leads to tumor rejection (depleted sgRNAs) or resistance (enriched sgRNAs) are identified. PTPN2 was identified as a top hit whose loss sensitizes tumors to immunotherapy.[2]

Assessment of T-Cell Proliferation and Function

Methodology:

-

T-Cell Isolation: CD8+ T cells are isolated from the spleens and lymph nodes of wild-type and PTPN2-deficient mice.

-

In Vitro Stimulation: T cells are stimulated in vitro with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.

-

Proliferation Assay: T-cell proliferation is measured using assays such as CFSE dilution by flow cytometry.

-

Cytokine Analysis: Supernatants are collected and analyzed for cytokine production (e.g., IFN-γ, TNF-α) using ELISA or multiplex bead assays.

-

Cytotoxicity Assay: The cytotoxic capacity of T cells is assessed by co-culturing them with target tumor cells and measuring target cell lysis.

In Vivo Tumor Models to Evaluate PTPN2 Inhibitors

Methodology:

-

Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) are subcutaneously implanted into immunocompetent mice.

-

Treatment: Once tumors are established, mice are treated with a PTPN2 inhibitor (administered orally or via other appropriate routes), an immune checkpoint inhibitor (e.g., anti-PD-1), or a combination of both.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Survival Analysis: Mouse survival is monitored over time.

-

Immunophenotyping: At the end of the study, tumors and lymphoid organs are harvested, and immune cell populations are analyzed by flow cytometry to assess the infiltration and activation status of T cells, NK cells, and other immune cells.[15][18]

Conclusion and Future Directions

PTPN2 has unequivocally been established as a critical negative regulator of anti-tumor immunity. Its role in suppressing key signaling pathways in both immune and tumor cells makes it a highly attractive target for therapeutic intervention. The development of small-molecule inhibitors targeting PTPN2, alone or in combination with existing immunotherapies, holds immense promise for overcoming resistance and improving outcomes for cancer patients.

Future research should focus on:

-

Optimizing PTPN2 Inhibitors: Developing highly selective and potent inhibitors with favorable pharmacokinetic and safety profiles.

-

Combination Therapies: Exploring synergistic combinations of PTPN2 inhibitors with other immunotherapies, targeted therapies, and conventional chemotherapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from PTPN2-targeted therapies.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PTPN2 inhibition to devise strategies to overcome them.

The continued exploration of PTPN2 biology and the clinical development of its inhibitors are poised to make a significant impact on the landscape of cancer immunotherapy.

References

- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PTPN2 Inhibitors Sensitize Melanoma Tumor Cells to Immunotherapy [escholarship.org]

- 15. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]

- 18. jitc.bmj.com [jitc.bmj.com]

The Role of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) in T-Cell Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical intracellular enzyme that functions as a key negative regulator of T-cell activation and function.[1] By dephosphorylating essential components of both T-cell receptor (TCR) and cytokine signaling pathways, PTPN2 establishes a crucial threshold for T-cell activation, preventing excessive responses to self-antigens and maintaining immune homeostasis.[1][2][3] Genetic variants that reduce PTPN2 expression are associated with an increased risk of autoimmune and inflammatory diseases.[4][5][6] Conversely, the inhibition or deletion of PTPN2 in T-cells has been shown to enhance anti-tumor immunity, making it a highly promising target for cancer immunotherapy.[7][8][9][10] This guide provides an in-depth technical overview of the molecular mechanisms by which PTPN2 governs T-cell activation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

PTPN2 as a Gatekeeper of T-Cell Receptor (TCR) Signaling

T-cell activation is initiated by the engagement of the TCR with a specific peptide-MHC complex on an antigen-presenting cell. This event triggers a phosphorylation cascade mediated by protein tyrosine kinases (PTKs). PTPN2 acts as a crucial brake on this initial signaling by directly targeting and dephosphorylating proximal kinases in the TCR signaling cascade.[9]

The primary substrates of PTPN2 in this context are the Src family kinases (SFKs) Lck and Fyn.[1][2][4] By dephosphorylating the activating tyrosine residues on these kinases, PTPN2 increases the threshold for T-cell activation and reduces sensitivity to low-affinity antigens.[1] Consequently, PTPN2 deficiency in T-cells leads to hyper-responsiveness to TCR stimulation, enhanced antigen sensitivity, and a heightened proliferative potential upon encountering an antigen.[2] This fundamental role positions PTPN2 as a gatekeeper that prevents inappropriate T-cell activation and helps maintain peripheral tolerance.[1]

PTPN2 Attenuates Cytokine Signaling via the JAK/STAT Pathway

Beyond its role in TCR signaling, PTPN2 is a potent negative regulator of cytokine-mediated signaling, which is essential for T-cell survival, proliferation, and differentiation.[9][11] PTPN2 exerts this control by dephosphorylating Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[2][11][12]

Key cytokines in T-cell biology, including IL-2, IL-7, and IL-15, signal through receptors that utilize the common gamma chain (γc) and activate JAK1, JAK3, and subsequently STAT5.[1][11] PTPN2 can directly dephosphorylate and inactivate JAK1 and JAK3, as well as their downstream targets, including STAT1, STAT3, and STAT5.[2][9][11] The 45 kDa isoform of PTPN2, which is predominant in T-cells, shuttles between the cytoplasm and the nucleus, allowing it to dephosphorylate JAKs at the membrane and STATs in the nucleus.[11]

Deletion of PTPN2 in T-cells leads to amplified and sustained phosphorylation of STAT5 in response to cytokines like IL-2 and IL-15.[2][9] This renders the T-cells less dependent on these survival-promoting cytokines and enhances their expansion and survival capacity.[2][13]

Impact of PTPN2 on T-Cell Function: Quantitative Effects

The deletion or inhibition of PTPN2 has profound quantitative effects on T-cell behavior, enhancing their effector functions and survival. These effects underscore its potential as a therapeutic target.

| Parameter | Effect of PTPN2 Deficiency/Inhibition | Cell Type | Key Findings | Reference(s) |

| T-Cell Accumulation | Increased | Activated CD8+ T-Cells | Briefly activated PTPN2-deficient T-cells accumulate in 3- to 11-fold higher numbers following adoptive transfer into antigen-free mice. | [2][13] |

| STAT5 Phosphorylation | Increased | Thymocytes | p-STAT5 levels are increased by approximately four- to fivefold at the DN2a and DN2b stages of thymocyte development in Ptpn2-/- mice. | [11] |

| Cytokine Signaling | Increased | CD8+ T-Cells | PTPN2-deficient OT-I T-cells show enhanced phosphorylation of STAT5 in response to IL-2 and IL-15 stimulation. | [2] |

| T-Cell Exhaustion | Altered Subpopulation | CD8+ T-Cells | Deletion of PTPN2 increases the generation, proliferation, and cytotoxicity of the Tim-3+ terminally exhausted subpopulation without altering the number of Slamf6+ progenitor exhausted cells. | [1][14][15] |

| Anti-Tumor Response | Enhanced | CD8+ T-Cells | PTPN2 deletion in CD8+ T-cells enhances anti-tumor responses, improves tumor control, and can lead to complete tumor clearance in murine cancer models. | [1][9][14] |

| IFN-γ Production | Increased | T-Cells | PTPN2 deletion in T-cells leads to an elevation of IFN-γ production. | [1][16] |

PTPN2 as a Target in Immuno-Oncology

The potentiation of T-cell function following PTPN2 loss makes it a compelling target for cancer immunotherapy.[1][8] PTPN2 acts as an intracellular checkpoint that limits anti-tumor immunity.[7][17] Its deletion or inhibition can enhance T-cell mediated tumor killing through several mechanisms:

-

Enhanced T-Cell Activation and Proliferation : By lowering the activation threshold, PTPN2 inhibition allows T-cells to respond more robustly to tumor antigens.[2][9]

-

Increased Cytotoxicity : PTPN2-deficient CD8+ T-cells exhibit enhanced cytotoxicity, leading to more effective tumor cell lysis.[1][14]

-

Improved CAR T-Cell Efficacy : Deleting PTPN2 in CAR T-cells enhances their activation (via Lck) and homing to tumors (via STAT5-mediated CXCR3 expression), enabling the eradication of solid tumors in preclinical models.[9]

-

Synergy with Checkpoint Blockade : PTPN2 deletion in T-cells enhances the efficacy of anti-PD-1 therapy.[1][15]

-

Tumor Cell Sensitization : In tumor cells, PTPN2 deletion increases IFN-γ-induced STAT1 phosphorylation, leading to upregulated antigen presentation machinery (e.g., MHC-I) and chemokines that recruit T-cells.[1][8]

The development of potent and selective small-molecule inhibitors of PTPN2 is an active area of research, with several compounds showing promising preclinical efficacy in enhancing anti-tumor immunity.[7][17][18]

Key Experimental Protocols and Methodologies

Studying the role of PTPN2 in T-cell activation involves a combination of genetic models, cellular immunology techniques, and biochemical assays.

Generation of PTPN2-Deficient T-Cells

-

Method : Conditional gene knockout using the Cre-LoxP system.

-

Protocol Outline :

-

Mouse Model : Utilize Ptpn2fl/fl mice, where exon 5 of the Ptpn2 gene is flanked by LoxP sites.[2]

-

T-Cell Specific Deletion : Cross Ptpn2fl/fl mice with mice expressing Cre recombinase under the control of a T-cell specific promoter, such as Lck (for early thymocyte deletion) or CD4-Cre.[2][11]

-

Genotyping : Confirm the presence of the floxed allele and the Cre transgene via PCR analysis of tail-snip DNA.

-

T-Cell Isolation : Isolate T-cells from the spleen and lymph nodes of experimental (Lck-Cre;Ptpn2fl/fl) and control (Ptpn2fl/fl) mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Analysis of Protein Phosphorylation

-

Method : Intracellular flow cytometry or Western blotting.

-

Protocol Outline (Flow Cytometry for p-STAT5) :

-

Cell Stimulation : Activate isolated T-cells with a specific cytokine (e.g., 10 ng/mL IL-2) for a short duration (e.g., 15 minutes).[2]

-

Fixation : Immediately fix cells with paraformaldehyde (PFA) to preserve the phosphorylation state.

-

Permeabilization : Permeabilize the cells with cold methanol (B129727) to allow antibody access to intracellular epitopes.

-

Staining : Stain cells with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (e.g., p-STAT5 Y694) and antibodies for cell surface markers (e.g., CD8, CD4).

-

Data Acquisition : Analyze the cells on a flow cytometer, gating on the T-cell population of interest (e.g., CD8+ T-cells).

-

T-Cell Proliferation Assay

-

Method : CFSE (Carboxyfluorescein succinimidyl ester) dilution assay.

-

Protocol Outline :

-

Labeling : Label isolated T-cells from control and PTPN2-deficient mice with CFSE.

-

Activation : Culture the labeled cells in vitro with a stimulus, such as plate-bound anti-CD3 and anti-CD28 antibodies.

-

Incubation : Culture for 72-96 hours to allow for cell division.

-

Analysis : Analyze CFSE fluorescence by flow cytometry. With each cell division, the CFSE dye is halved, allowing for the quantification of proliferation.

-

References

- 1. mdpi.com [mdpi.com]

- 2. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein tyrosine phosphatase non-receptor type 2 and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PTPN2 regulates T cell lineage commitment and αβ versus γδ specification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein Tyrosine Phosphatase Non-Receptor Type 2 Function in Dendritic Cells Is Crucial to Maintain Tissue Tolerance [frontiersin.org]

- 6. An autoimmune-associated variant in PTPN2 reveals an impairment of IL-2R signaling in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target [ideas.repec.org]

- 9. PTPN2 phosphatase deletion in T cells promotes anti‐tumour immunity and CAR T‐cell efficacy in solid tumours | The EMBO Journal [link.springer.com]

- 10. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. rupress.org [rupress.org]

- 12. JCI - Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity [jci.org]

- 13. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PTPN2 regulates the generation of exhausted CD8+ T cell subpopulations and restrains tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 18. jitc.bmj.com [jitc.bmj.com]

The Dawn of PTPN2 Degradation: A Technical Guide to the Discovery and Synthesis of PTPN2-Targeting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical regulator in both oncology and immunology.[1][2] PTPN2 negatively regulates key signaling pathways, including the JAK-STAT and T-cell receptor (TCR) pathways, by dephosphorylating essential signaling proteins.[3][4][5][6] Its role in dampening anti-tumor immune responses has positioned it as a high-value target for therapeutic intervention.[3][7] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[8][9] This in-depth guide provides a technical overview of the discovery and synthesis of PTPN2-targeting PROTACs, complete with experimental protocols and data, to aid researchers in this burgeoning field.

The PTPN2 PROTAC: A Trifecta of Molecular Design

A PTPN2 PROTAC is a heterobifunctional molecule meticulously engineered with three key components: a "warhead" that binds to PTPN2, an E3 ligase ligand, and a chemical linker that connects the two.[10][11] The simultaneous binding of the PROTAC to PTPN2 and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), forms a ternary complex.[12][13] This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome and thereby amplifying downstream signaling for a potent therapeutic effect.[8]

Quantitative Data on PTPN2 PROTACs

The development of PTPN2 PROTACs has yielded several promising candidates with potent degradation activity. The following tables summarize the key quantitative data for some of the reported PTPN2 PROTACs.

| Compound | Target(s) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line(s) | Selectivity | Reference(s) |

| TP1L | PTPN2 | Lenalidomide (CRBN) | 35.8 | >90 | Multiple | >110-fold over PTP1B | [14][15] |

| PVD-06 | PTPN2 | VHL ligand | 217 | Not Specified | Not Specified | >60-fold over PTP1B | [9][14][16][17] |

| AbbVie Cmpd-1 | PTPN2/PTPN1 | CRBN ligand | 44 | ~97 | B16F10 | Dual Degrader | [18][19] |

| AbbVie Cmpd-2 | PTPN2/PTPN1 | CRBN ligand | 235 | ~90 | B16F10 | Dual Degrader | [18][19] |

| AbbVie Exemplified PROTAC | PTPN2 | Not Specified | <50 | >90 | B16F10, 293T | Not Specified | [20] |

| Nerio Therapeutics PROTACs | PTPN1/PTPN2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [20] |

| PROTAC X1 | PTPN1/PTPN2 | Cereblon-based | "nano-molar" | Not Specified | Jurkat, various cancer cell lines | Dual Degrader | [21] |

Signaling Pathways Modulated by PTPN2 PROTACs

PTPN2 is a key negative regulator of the JAK-STAT and TCR signaling pathways. By degrading PTPN2, PROTACs can unleash the full potential of these pathways, leading to enhanced anti-tumor immunity.

PTPN2 in the JAK-STAT Signaling Pathway

PTPN2 dephosphorylates and inactivates Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), thereby suppressing cytokine signaling.[12][22][23][24][25] Degradation of PTPN2 by a PROTAC leads to sustained phosphorylation and activation of JAKs and STATs, promoting the transcription of genes involved in immune activation and anti-proliferative responses.[12][25][26]

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptglab.com [ptglab.com]

- 5. researchgate.net [researchgate.net]

- 6. T cell protein tyrosine phosphatase attenuates T cell signaling to maintain tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. PROTAC PTPN2 degrader-1 | TargetMol [targetmol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Target Degradation [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. Ternary complex formation - Profacgen [profacgen.com]

- 14. researchgate.net [researchgate.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Discovery of PVD-06 as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-collection.ethz.ch [research-collection.ethz.ch]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Abbvie discloses new PTPN2-targeting PROTACs | BioWorld [bioworld.com]

- 21. scienceopen.com [scienceopen.com]

- 22. uniprot.org [uniprot.org]

- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. PTPN2 deficiency: Amping up JAK/STAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to PROTAC PTPN2 Degrader-2 Target Engagement Studies

This technical guide provides a comprehensive overview of the core target engagement studies for PROTAC PTPN2 degrader-2 and related molecules. It is intended for researchers, scientists, and drug development professionals working on targeted protein degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), a key negative regulator in immune signaling pathways. This document details quantitative data, experimental protocols, and visual representations of key biological and experimental processes.

Quantitative Data Summary

The following tables summarize the target engagement and degradation efficacy of various reported PTPN2-targeting PROTACs. These molecules utilize an E3 ligase, typically Cereblon (CRBN), to induce the ubiquitination and subsequent proteasomal degradation of PTPN2.

Table 1: Ternary Complex Formation and Binding Affinity

| Degrader | Target Protein(s) | E3 Ligase | Ternary Complex KD (nM) | Binary Binding KD (Degrader to PTPN2) (nM) | Assay Method | Reference |

| Cmpd-1 | PTPN2/PTPN1 | CRBN | 13.8 | 100 | Bio-Layer Interferometry (BLI) | [1] |

| Cmpd-2 | PTPN2/PTPN1 | CRBN | 10.4 | 100 | Bio-Layer Interferometry (BLI) | [1] |

Table 2: Cellular Degradation Potency

| Degrader | Cell Line | DC50 (µM) | Dmax (%) | Treatment Time (h) | Assay Method | Reference |

| Cmpd-1 | B16F10 | 0.044 | >90 | 24 | HiBiT Assay / Western Blot | [1] |

| Cmpd-2 | B16F10 | 0.235 | >90 | 24 | HiBiT Assay / Western Blot | [1] |

| TP1L | HEK293 | 0.0358 | >90 | 16 | Western Blot | [2] |

| PROTAC PTPN2 degrader-1 | 293T (HiBiT-PTPN2) | 0.01 - 0.05 | >90 | 24 | HiBiT Assay | [3] |

Signaling Pathways and Experimental Workflows

PTPN2 Signaling Pathways

PTPN2 is a critical negative regulator of inflammatory signaling pathways. It primarily dephosphorylates and inactivates key signaling proteins in the T-cell receptor (TCR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. Degradation of PTPN2 is expected to enhance these pro-inflammatory signals, which is a promising strategy for cancer immunotherapy.[4][5]

References

- 1. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to PTPN2 as a Therapeutic Target in Solid Tumors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical intracellular enzyme that negatively regulates key signal transduction pathways involved in cell growth, differentiation, and immunity.[1] Initially identified through in vivo CRISPR library screening as a potent cancer immunotherapy target, PTPN2 has emerged as a central mediator of tumor immune evasion.[2][3] Its inhibition presents a novel and compelling therapeutic strategy for solid tumors. PTPN2 functions by dephosphorylating and inactivating essential signaling molecules within the JAK-STAT and other oncogenic pathways.[4][5] Loss or inhibition of PTPN2 in cancer cells enhances their sensitivity to interferon-gamma (IFN-γ), leading to increased antigen presentation, growth suppression, and chemokine release.[2][5][6] Furthermore, targeting PTPN2 in immune cells, particularly T cells, augments their activation, proliferation, and effector functions.[5] This dual mechanism of action—acting on both tumor cells and immune cells—makes PTPN2 an exceptionally attractive target.[7] Small-molecule inhibitors of PTPN2, often co-targeting the homologous phosphatase PTPN1, have shown robust preclinical efficacy, sensitizing resistant tumors to immune checkpoint blockade and are currently under clinical investigation.[8][9][10] This guide provides a comprehensive overview of the signaling pathways governed by PTPN2, summarizes the preclinical and clinical data supporting its inhibition, and details key experimental protocols for its study.

The Role of PTPN2 in Solid Tumors

PTPN2's role in cancer is complex and can be context-dependent, exhibiting characteristics of both a tumor suppressor and an oncogene.[11]

-

Tumor Suppressive Functions: In some contexts, PTPN2 acts as a tumor suppressor by negatively regulating oncogenic signaling pathways, including STAT3, STAT5, and PI3K/AKT.[4][12] For instance, PTPN2 can suppress the tumorigenicity of glioblastoma cells by inhibiting EGFR-mediated signaling.[11]

-

Tumor-Promoting Functions and Therapeutic Relevance: Despite its tumor-suppressive roles in some cancers, PTPN2 is more prominently recognized as a key negative regulator of anti-tumor immunity.[13] High expression of PTPN2 is often associated with a poor prognosis in several cancers, including glioma and pancreatic adenocarcinoma.[13][14] By suppressing IFN-γ signaling, PTPN2 allows tumor cells to evade immune surveillance.[6] Therefore, inhibiting PTPN2 in the context of cancer therapy is aimed at reversing this immunosuppressive function to unleash a potent anti-tumor immune response.[15]

PTPN2 in the Tumor Immune Microenvironment

PTPN2 plays a pivotal role in regulating the function of various immune cells, thereby shaping the tumor microenvironment.

-

T-Cell Function: In T cells, PTPN2 acts as a negative regulator of T-cell receptor (TCR) and cytokine signaling pathways.[5] PTPN2 deletion or inhibition in CD8+ T cells enhances their proliferation, cytotoxicity, and effector functions, leading to improved tumor control.[16][17] Inhibition of PTPN2 can also boost the efficacy of CAR-T cell therapy in solid tumors.[4][16]

-

Modulation of T-Cell Exhaustion: PTPN2 deletion in CD8+ T cells has been shown to boost the generation and cytotoxicity of terminally exhausted (Tim-3+) T cells, which enhances anti-tumor responses and improves the efficacy of anti-PD-1 therapy.[16][17]

-

Other Immune Cells: PTPN2 is also expressed in other immune cells, including dendritic cells (DCs) and natural killer (NK) cells.[4][7] Its inhibition can promote the activation and pro-inflammatory functions of these cell types, contributing to a more robust anti-tumor immune response.[5][7]

Key Signaling Pathways Regulated by PTPN2

PTPN2 exerts its influence by dephosphorylating key components of several critical signaling cascades.

The IFN-γ-JAK-STAT Pathway

The IFN-γ signaling pathway is central to anti-tumor immunity. PTPN2 is a master negative regulator of this pathway. Upon IFN-γ binding to its receptor, JAK1 and JAK2 kinases are activated, which in turn phosphorylate STAT1.[18] Phosphorylated STAT1 (p-STAT1) dimerizes, translocates to the nucleus, and induces the transcription of genes involved in antigen presentation (MHC class I), growth suppression, and chemokine production.[19] PTPN2 directly dephosphorylates and inactivates JAK1, JAK2, and STAT1, thereby dampening the cellular response to IFN-γ.[5][18][20] Inhibition of PTPN2 removes this brake, leading to sustained STAT1 phosphorylation and enhanced IFN-γ-mediated anti-tumor effects.[19][21]

PTPN2 and PD-L1 Expression

PTPN2 can negatively regulate the expression of Programmed Death-Ligand 1 (PD-L1, also known as CD274).[11] Mechanistically, this is often tied to its suppression of the IFN-γ-JAK-STAT pathway, which is a known inducer of PD-L1. By inhibiting PTPN2, the resulting increase in STAT1 signaling can lead to elevated PD-L1 expression on tumor cells.[16] While this may seem counterintuitive, the accompanying enhancement of antigen presentation and chemokine secretion creates a highly inflamed tumor microenvironment, rendering the tumor more susceptible to PD-1/PD-L1 checkpoint blockade.[11][16]

Other Oncogenic Pathways

PTPN2 has been shown to dephosphorylate and regulate other signaling molecules implicated in cancer, including:

-

MEK/ERK Pathway: PTPN2 can negatively regulate the MEK/ERK pathway in some cancer types.[11]

-

PI3K/AKT Pathway: Loss of PTPN2 has been associated with higher levels of activated Akt in breast cancer.[16]

-

Src Family Kinases (SFKs): PTPN2 can dephosphorylate SFKs such as LCK in T cells, thereby regulating TCR signaling.[16]

PTPN2 Inhibition as a Therapeutic Strategy

The development of small-molecule inhibitors targeting PTPN2 represents a promising frontier in cancer immunotherapy.

Preclinical Evidence

Extensive preclinical research has validated PTPN2 as a therapeutic target.

-

Sensitization to Immunotherapy: Genetic deletion or pharmacologic inhibition of PTPN2 sensitizes otherwise resistant tumor models, such as B16F10 melanoma, to anti-PD-1 therapy.[6][21]

-

Tumor Growth Inhibition: In syngeneic mouse models, treatment with PTPN2 inhibitors, both as a monotherapy and in combination with checkpoint inhibitors, leads to significant tumor growth suppression and improved survival.[21][22] This effect is accompanied by increased infiltration of cytotoxic CD8+ T cells into the tumor.[21]

-

Dual-Targeting PTPN2/PTPN1: Due to the high structural homology in the active sites of PTPN2 and PTPN1, many small-molecule inhibitors target both phosphatases.[8] This dual inhibition is considered beneficial, as PTPN1 has also been identified as a negative regulator of anti-tumor immunity.[4]

Clinical Development of PTPN2/PTPN1 Inhibitors

The promising preclinical data have led to the clinical development of PTPN2/PTPN1 inhibitors.

-

ABBV-CLS-484 (osunprotafib): This is a first-in-class, orally bioavailable, active-site inhibitor of PTPN2 and PTPN1.[10][22][23] It has demonstrated potent anti-tumor activity in preclinical models by enhancing immune cell function and increasing tumor sensitivity to IFN-γ.[7][15]

-

Clinical Trials: ABBV-CLS-484 and another PTPN2/1 inhibitor, ABBV-CLS-579, are currently being evaluated in Phase 1 clinical trials for patients with advanced solid tumors, both as monotherapy and in combination with other agents like pembrolizumab.[9] The trial for ABBV-CLS-484 is registered as NCT04777994.[10]

Data Summary Tables

Table 1: Preclinical Efficacy of PTPN2/PTPN1 Inhibitors

| Compound | Cancer Model | Treatment Setting | Key Outcomes | Reference |

|---|---|---|---|---|

| PTPN2 inhibitor '9' | B16F10 Melanoma (in vivo) | Combination with anti-PD-1 | Significantly reduced tumor growth and enhanced mouse survival compared to anti-PD-1 alone. | [21] |

| PTPN2 inhibitor '9' | MC38 Colorectal (in vivo) | Combination with anti-PD-1 | Significantly reduced tumor growth compared to anti-PD-1 alone. | [21] |

| WS35 | B16-OVA Melanoma (in vivo) | Monotherapy & Combo w/ anti-PD-1 | Achieved robust tumor growth suppression, outperforming AC484. | [22] |

| ABBV-CLS-484 (AC484) | Multiple tumor models | Preclinical | Showed promising anti-tumor activity and was well-tolerated. | [9] |

| K-38 | Melanoma | Preclinical | Potent PTPN2 inhibition, enhanced lymphocyte infiltration, modulated IFN-γ signaling. |[22] |

Table 2: Clinical Trials of PTPN2/PTPN1 Inhibitors

| Compound | Trial Identifier | Phase | Status | Tumor Types | Interventions |

|---|---|---|---|---|---|

| ABBV-CLS-484 | NCT04777994 | Phase 1 | Recruiting | Locally Advanced or Metastatic Solid Tumors | Monotherapy and in combination with Pembrolizumab |

| ABBV-CLS-579 | NCT04417465 | Phase 1 | Recruiting | Locally Advanced or Metastatic Tumors | Monotherapy and in combination with Pembrolizumab |

Key Experimental Protocols

The following section details generalized methodologies for key experiments used in the evaluation of PTPN2 as a therapeutic target.

PTPN2 Knockdown/Knockout in Tumor Cell Lines

Objective: To stably deplete PTPN2 expression in cancer cell lines to study the functional consequences of its loss.

Methodology (Lentiviral CRISPR/Cas9-mediated Knockout):

-

gRNA Design and Cloning: Design single-guide RNAs (sgRNAs) targeting a conserved exon of the Ptpn2 gene. Synthesize and clone these oligonucleotides into a lentiviral vector co-expressing Cas9, such as lentiCRISPRv2. A non-targeting control (NTC) gRNA should be used as a negative control.[24]

-

Lentivirus Production: Co-transfect HEK293T cells with the gRNA-cloned lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[25] Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Transduction: Transduce the target cancer cell line (e.g., B16F10, MC38) with the harvested lentivirus in the presence of polybrene (8 µg/mL).

-

Selection and Validation: 24-48 hours post-transduction, select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin). Expand the resistant cells and validate PTPN2 knockout via Western blotting and/or Sanger sequencing of the targeted genomic locus.[21]

PTPN2 Phosphatase Activity Assay

Objective: To measure the enzymatic activity of PTPN2 from cellular lysates and assess the potency of small-molecule inhibitors.

Methodology (Immunoprecipitation-based Assay):

-

Cell Lysis: Lyse cells (e.g., Jurkat T-cells) in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation (IP): Incubate the clarified cell lysates with a specific anti-PTPN2 antibody overnight at 4°C. Capture the antibody-PTPN2 complexes using Protein A/G-agarose beads.[26][27]

-

Phosphatase Reaction: Wash the beads extensively to remove non-specific binders. Resuspend the beads in a phosphatase assay buffer. For inhibitor testing, pre-incubate the beads with the compound or DMSO vehicle.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic phosphatase substrate like DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) or a specific phosphopeptide substrate (e.g., a STAT1-derived phosphopeptide).[28][29]

-

Detection: Measure the dephosphorylation of the substrate over time. For DiFMUP, this involves measuring the increase in fluorescence. For peptide substrates, this can be quantified using HPLC or other analytical methods.[26][27]

-

Data Analysis: Determine the reaction rate and calculate the IC50 for inhibitors by plotting activity versus inhibitor concentration.

In Vivo Tumor Models for Efficacy Testing

Objective: To evaluate the anti-tumor efficacy of PTPN2 inhibitors in an immunocompetent host.

Methodology (Syngeneic Mouse Model):

-

Animal Model: Use 7-9 week old wild-type C57BL/6J mice (or other appropriate strains depending on the tumor cell line).[24]

-

Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 x 10^6 B16F10 melanoma cells) into the flank of the mice.[24]

-

Treatment Regimen: Once tumors are palpable or reach a pre-determined size (e.g., 50-100 mm³), randomize mice into treatment groups:

-

Vehicle control

-

PTPN2 inhibitor

-

Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally)[21]

-

PTPN2 inhibitor + Anti-PD-1 antibody

-

-

Monitoring: Measure tumor volume (e.g., every 2-3 days) using calipers and monitor mouse body weight and overall health.

-

Endpoint Analysis: At the end of the study, excise tumors for downstream analysis, such as Western blotting, histology, or flow cytometry to assess immune cell infiltration (e.g., CD8+, Granzyme B+ T cells).[21]

Conclusion and Future Directions

PTPN2 has been unequivocally validated as a high-potential therapeutic target in immuno-oncology. Its inhibition offers a dual-pronged attack, simultaneously sensitizing tumor cells to immune-mediated killing while broadly enhancing the functionality of the anti-tumor immune response. The advancement of potent, orally bioavailable PTPN2/PTPN1 inhibitors into clinical trials is a landmark achievement for a target class once considered "undruggable".[10]

Future research will focus on several key areas:

-

Biomarker Development: Identifying patient populations most likely to respond to PTPN2 inhibition. This may involve assessing PTPN2 expression levels in tumors or immune cells, or the status of the IFN-γ signaling pathway.

-

Combination Strategies: Exploring novel combination therapies beyond PD-1 inhibitors, such as with CAR-T cells, other checkpoint inhibitors (e.g., anti-TIM3), or radiotherapy.[13]

-

Understanding Resistance: Investigating potential mechanisms of resistance to PTPN2 inhibitors to develop strategies to overcome them.

-

Tumor-Specific Roles: Further elucidating the context-dependent roles of PTPN2 across different solid tumor types to refine therapeutic strategies.[11]

References

- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. In vivo CRISPR screening identifies Ptpn2 as a cancer immunotherapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy [frontiersin.org]

- 5. PTPN2/1 [stage.abbviescience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cancer immunotherapy candidate provokes powerful dual response in cancer and immune cells | Broad Institute [broadinstitute.org]

- 8. biorxiv.org [biorxiv.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. news.abbvie.com [news.abbvie.com]

- 11. Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular and clinical characterization of PTPN2 expression from RNA-seq data of 996 brain gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PTPN2, A Key Predictor of Prognosis for Pancreatic Adenocarcinoma, Significantly Regulates Cell Cycles, Apoptosis, and Metastasis [frontiersin.org]

- 15. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Protein tyrosine phosphatase non-receptor Type 2 regulates IFN-γ-induced cytokine signaling in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. News - PTPN2 inhibitor - LARVOL VERI [veri.larvol.com]

- 23. biospace.com [biospace.com]

- 24. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mutation analysis of the tyrosine phosphatase PTPN2 in Hodgkin’s lymphoma and T-cell non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A RP-UFLC Assay for Protein Tyrosine Phosphatases: Focus on Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Autoimmune susceptibility gene PTPN2 is required for clearance of adherent-invasive Escherichia coli by integrating bacterial uptake and lysosomal defence - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ascopubs.org [ascopubs.org]

Downstream Signaling Effects of PTPN2 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of multiple signaling pathways essential for cellular growth, differentiation, and immune responses.[1][2] Its degradation or loss of function leads to the hyperactivation of these pathways, a phenomenon with significant therapeutic implications in oncology and immunology. This guide provides an in-depth technical overview of the core downstream signaling consequences of PTPN2 degradation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways Regulated by PTPN2

PTPN2 exerts its regulatory function by dephosphorylating key tyrosine residues on a variety of substrate proteins.[3] Its degradation effectively removes these brakes, leading to sustained signaling. The primary pathways affected are the JAK/STAT, T-cell Receptor (TCR), and MAPK pathways.

JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity and development. PTPN2 directly dephosphorylates and inactivates JAK1 and JAK3, as well as several STAT proteins, including STAT1, STAT3, and STAT5.[4][5][6]

Degradation of PTPN2 results in the constitutive activation of JAK/STAT signaling. This is particularly significant in the context of interferon (IFN) signaling. Loss of PTPN2 enhances cellular responses to IFN-γ, leading to increased phosphorylation of STAT1 and STAT3.[7][8] This, in turn, drives the expression of IFN-stimulated genes (ISGs), including those involved in antigen processing and presentation, and the production of pro-inflammatory cytokines.[1][9]

T-cell Receptor (TCR) Signaling

In T-cells, PTPN2 is a crucial gatekeeper of activation, setting the threshold for TCR signaling. It achieves this by dephosphorylating and inactivating proximal TCR signaling molecules, most notably the Src family kinases LCK and FYN.[5][10]

The degradation of PTPN2 in T-cells leads to heightened TCR sensitivity and augmented signaling.[10] This results in enhanced T-cell proliferation, cytokine production, and cytotoxic activity. This hyper-responsiveness can be harnessed for anti-tumor immunity but is also implicated in the pathogenesis of autoimmune diseases when PTPN2 function is compromised.[11]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While the role of PTPN2 in regulating the MAPK pathway is more context-dependent, evidence suggests it can modulate this pathway, in some cases by targeting upstream kinases.

Quantitative Effects of PTPN2 Degradation

The following tables summarize the quantitative downstream effects of PTPN2 degradation or inhibition, compiled from various experimental studies.

Table 1: Effects on Protein Phosphorylation

| Substrate | Cell Type/Model | Method of PTPN2 Depletion | Fold Change in Phosphorylation (Approx.) | Reference |

| STAT1 | B16F10 melanoma cells | PTPN2 inhibitors + IFN-γ | Markedly upregulated (qualitative) | [8] |

| STAT1 | Human T-ALL cell lines | siRNA | Significant increase (qualitative) | [12] |

| STAT3 | Mouse embryonic stem cells | CRISPR/Cas9 knockout | Reduced dephosphorylation leading to sustained activity | [13][14] |

| STAT5 | Human T-ALL cell lines | siRNA | Stronger activation (qualitative) | [12] |

| LCK | PTPN2-deficient T-cells | Genetic knockout | Increased (qualitative) | [10] |

| JAK1 | Human T-ALL cell lines | siRNA | Stronger activation (qualitative) | [12] |

Table 2: Effects on Gene and Protein Expression

| Gene/Protein | Cell Type/Model | Method of PTPN2 Depletion | Change in Expression | Reference |

| CXCL9 | B16-OVA melanoma cells | Dual PTPN1/2 siRNA + IFN-γ | >5-fold increase | [15] |

| CXCL9 | B16-OVA melanoma cells | PTPN2 siRNA + IFN-γ | 66% increase | [15] |

| CXCL10 | B16-OVA melanoma cells | Dual PTPN1/2 siRNA + IFN-γ | Synergistic enhancement | [15] |

| PD-L1 | Melanoma cell lines | PTPN2 knockdown + IFN-γ | Increased (qualitative) | [16] |

| MHC-I | Melanoma cell lines | PTPN2 knockdown + IFN-γ | Increased (qualitative) | [16] |

| MHC-II | Melanoma cell lines | PTPN2 knockdown + IFN-γ | Increased (qualitative) | [16] |

Table 3: Effects on Cellular Functions

| Cellular Function | Cell Type/Model | Method of PTPN2 Depletion | Quantitative Effect | Reference |

| T-cell Accumulation | Adoptive transfer mouse model | PTPN2-deficient T-cells | 3- to 11-fold higher accumulation | [10][11] |

| IL-6 Secretion | THP-1 monocytes | PTPN2 knockdown + IFN-γ | Elevated (qualitative) | [17] |

| MCP-1 Secretion | THP-1 monocytes | PTPN2 knockdown + IFN-γ | Elevated (qualitative) | [18] |

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

siRNA-Mediated Knockdown of PTPN2 in Cell Lines (e.g., THP-1)

This protocol describes a general procedure for transiently reducing PTPN2 expression in cultured cells.

Materials:

-

Target cells (e.g., THP-1 monocytes)

-

Complete culture medium

-

PTPN2-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX or similar)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer for downstream applications (e.g., RIPA buffer for Western blot)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 50 pmol of siRNA (either PTPN2-specific or control) into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

-

Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Harvesting and Analysis: After incubation, cells can be harvested for downstream analysis. For Western blotting, wash cells with ice-cold PBS and lyse with RIPA buffer. For qPCR, extract total RNA using a suitable kit. For ELISA, collect the cell culture supernatant.

CRISPR/Cas9-Mediated Knockout of PTPN2 in Primary T-Cells

This protocol provides a framework for generating PTPN2 knockout primary T-cells.

Materials:

-

Primary human or mouse T-cells

-

T-cell activation beads (e.g., anti-CD3/CD28)

-

IL-2

-

Cas9 protein

-

Synthetic guide RNA (sgRNA) targeting PTPN2

-

Electroporation system (e.g., Neon Transfection System) and corresponding buffers

-

T-cell culture medium

Procedure:

-

T-Cell Activation: Activate primary T-cells with anti-CD3/CD28 beads in the presence of IL-2 for 48 hours.

-

Ribonucleoprotein (RNP) Complex Formation: a. Mix Cas9 protein and PTPN2-targeting sgRNA at a 1:1 molar ratio. b. Incubate at room temperature for 10-20 minutes to allow RNP complex formation.

-

Electroporation: a. Resuspend activated T-cells in the appropriate electroporation buffer. b. Add the pre-formed RNP complexes to the cell suspension. c. Electroporate the cells using an optimized program for primary T-cells.

-

Post-Electroporation Culture: Immediately transfer the electroporated cells into pre-warmed T-cell culture medium supplemented with IL-2.

-

Expansion and Validation: Culture the cells for several days to allow for gene knockout and protein turnover. Validate PTPN2 knockout by Western blot or flow cytometry. Functional assays can then be performed on the knockout T-cell population.

Co-Immunoprecipitation (Co-IP) of PTPN2 and Substrates

This protocol is for isolating PTPN2 and its interacting proteins.

Materials:

-

Cell lysate from cells expressing PTPN2 and the substrate of interest

-

Co-IP lysis buffer (non-denaturing)

-

Anti-PTPN2 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-PTPN2 antibody or an isotype control IgG overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluates by Western blotting using antibodies against the suspected interacting protein (e.g., JAK1, STAT1).

Conclusion and Future Directions

The degradation of PTPN2 has profound and diverse effects on cellular signaling, primarily through the hyperactivation of the JAK/STAT and TCR signaling pathways. This targeted dysregulation holds immense therapeutic promise, particularly in the field of immuno-oncology, where enhancing anti-tumor immunity is a key objective. The development of small molecule inhibitors and degraders of PTPN2 is an active area of research with the potential to sensitize tumors to immunotherapy and overcome resistance.[19] Further research is warranted to fully elucidate the context-dependent roles of PTPN2 in different cell types and disease states, and to optimize therapeutic strategies that target this critical phosphatase.

References

- 1. PTPN2/1 [abbviescience.com]

- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review [mdpi.com]

- 4. genecards.org [genecards.org]

- 5. PTPN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PTPN2/1 [stage.abbviescience.com]

- 10. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTPN2 Deficiency Enhances Programmed T Cell Expansion and Survival Capacity of Activated T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deletion of the protein tyrosine phosphatase gene PTPN2 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of STAT3 phosphorylation by PTPN2 inhibits naïve pluripotency of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reduced expression of phosphatase PTPN2 promotes pathogenic conversion of Tregs in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PTPN2: Advances and perspectives in cancer treatment potential and inhibitor research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of PROTAC PTPN2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC PTPN2 degrader-2, a potent and selective degrader of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This document details the experimental methodologies, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction to PTPN2 and PROTAC Technology

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical regulator of cellular signaling pathways.[1][2] It acts as a negative regulator in various pathways, including those involving cytokine receptors, growth factor receptors, and the JAK-STAT pathway, by dephosphorylating specific tyrosine residues on target proteins.[1] Dysregulation of PTPN2 has been implicated in several diseases, making it an attractive therapeutic target.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality.[3][4] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven mechanism allows for the catalytic degradation of target proteins at low concentrations.[3]

Quantitative In Vitro Characterization of this compound

The following tables summarize the key quantitative data from the in vitro characterization of a PTPN2 degrader, herein referred to as this compound (Cmpd-2).[5][6]

Table 1: Cellular Degradation Potency of this compound in B16F10 Cells after 24-hour treatment. [5][6]

| Parameter | Value |

| DC50 (µM) | 0.235 |

| Emax (%) | 10.03 |

-

DC50: The concentration of the degrader that results in 50% degradation of the target protein.

-

Emax: The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinity of this compound. [5][7]

| Binding Interaction | Method | KD (nM) |

| This compound to PTPN2 | Bio-Layer Interferometry (BLI) | Not explicitly stated for Cmpd-2 |

| PTPN2 with CRBN-DDB1 in the presence of this compound | Bio-Layer Interferometry (BLI) | Not explicitly stated for Cmpd-2 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

3.1. Cell Culture

-

Cell Line: B16F10 mouse melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Western Blotting for PTPN2 Degradation [5][8][9]

-

Cell Treatment: B16F10 cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with a primary antibody against PTPN2 overnight at 4°C. A primary antibody against a loading control (e.g., Vinculin, GAPDH, or β-actin) was also used.

-

The membrane was washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: Densitometry analysis was performed to quantify the protein band intensities, and the PTPN2 levels were normalized to the loading control.

3.3. HiBiT-based Degradation Assay [5][6]

-

Cell Line Generation: B16F10 cells were engineered to express PTPN2 tagged with the HiBiT peptide.

-

Cell Treatment: HiBiT-PTPN2 expressing B16F10 cells were plated in 96-well plates. After 24 hours, cells were treated with a serial dilution of this compound for the desired time (e.g., 24 hours).

-

Lysis and Luminescence Detection: A Nano-Glo® HiBiT Lytic Detection System was used. The lytic reagent, containing the LgBiT protein and furimazine substrate, was added to the wells. The luminescence, which is proportional to the amount of HiBiT-tagged PTPN2, was measured using a plate reader.

-

Data Analysis: The luminescence signal was normalized to the vehicle-treated control to determine the percentage of PTPN2 degradation. The DC50 and Emax values were calculated by fitting the data to a dose-response curve.

3.4. Bio-Layer Interferometry (BLI) for Binding Affinity [5][7]

-

Immobilization: Biotinylated PTPN2 was immobilized on Super Streptavidin (SSA) biosensors.

-

Association: The biosensors were dipped into solutions containing serial dilutions of this compound to measure the association rate.

-

Dissociation: The biosensors were then moved to a buffer-only solution to measure the dissociation rate.

-

Data Analysis: The binding affinity (KD) was calculated from the association and dissociation curves using a 1:1 binding model. For ternary complex formation, biotinylated PTPN2 was immobilized, followed by incubation with the degrader and then with the E3 ligase complex (CRBN-DDB1).

Visualizations

4.1. PROTAC Mechanism of Action

Caption: Mechanism of action for a PROTAC, inducing ubiquitination and degradation of the target protein.

4.2. PTPN2 Signaling Pathway (JAK/STAT)

Caption: PTPN2 negatively regulates the JAK/STAT signaling pathway.

4.3. In Vitro Characterization Workflow

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. origene.com [origene.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

The Critical Role of PTPN2 Degradation in Modulating Cellular Signaling: An In-depth Technical Guide